molecular formula C13H16N4O B1403881 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1239722-79-2

4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B1403881
M. Wt: 244.29 g/mol
InChI Key: DVOAACGZONUIQH-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the piperidine or pyrrolidine ring, such as derivatives of 1,2,4-oxadiazole, have shown strong antimicrobial activity. A structure–activity relationship study of these compounds highlights their potential use in combating microbial infections (Krolenko, Vlasov, & Zhuravel, 2016).

Antiproliferative and Tubulin Inhibition

4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides represent a new chemical class with antiproliferative properties, acting as tubulin inhibitors. This discovery is significant for the development of cancer therapies, highlighting the compound's potential in inhibiting cancer cell growth (Krasavin et al., 2014).

Corrosion Inhibition

Piperidine derivatives have demonstrated corrosion inhibitive properties on brass in natural seawater. The study explores the electrochemical adsorption behavior of these compounds, suggesting their application in protecting metals from corrosion (Xavier & Nallaiyan, 2011).

Antifungal Agents

Novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have been synthesized and evaluated for their in vitro antifungal activities. These compounds have shown promise against various fungal pathogens, indicating their potential as antifungal agents (Sangshetti & Shinde, 2011).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

5-(piperidin-4-ylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-5-14-6-2-10(1)9-12-16-13(17-18-12)11-3-7-15-8-4-11/h3-4,7-8,10,14H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOAACGZONUIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

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